1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.
Synthesis of the Piperidin-4-ylmethyl Intermediate:
Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent, such as phosgene or a suitable isocyanate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring may yield naphthoquinone derivatives, while reduction of the urea moiety may produce primary or secondary amines.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving protein-ligand interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-(piperidin-4-ylmethyl)urea: Lacks the phenoxyacetyl group, resulting in different reactivity and applications.
1-(Naphthalen-1-ylmethyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)urea: Contains a methoxyacetyl group instead of a phenoxyacetyl group, leading to variations in chemical properties and biological activity.
Uniqueness
1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-25(19-32-23-10-2-1-3-11-23)29-15-13-20(14-16-29)17-27-26(31)28-18-22-9-6-8-21-7-4-5-12-24(21)22/h1-12,20H,13-19H2,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGFJTXACDXXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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